2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an isoquinoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group and the isoquinoline carboxamide moiety. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed reactions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and appropriate coupling reactions.
Formation of the Isoquinoline Carboxamide: This can be synthesized through the reaction of isoquinoline derivatives with carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline carboxamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the isoquinoline carboxamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the imidazole and isoquinoline moieties provide versatile interaction sites for biological targets.
Properties
Molecular Formula |
C21H17FN4O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O2/c22-18-7-3-4-8-19(18)26-12-17(15-5-1-2-6-16(15)21(26)28)20(27)24-10-9-14-11-23-13-25-14/h1-8,11-13H,9-10H2,(H,23,25)(H,24,27) |
InChI Key |
MKRJNFORBQGXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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